molecular formula C9H11ClN2O2 B13895864 tert-Butyl 6-chloropyrimidine-4-carboxylate

tert-Butyl 6-chloropyrimidine-4-carboxylate

Cat. No.: B13895864
M. Wt: 214.65 g/mol
InChI Key: KXSFRIMNFVSFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-chloropyrimidine-4-carboxylate: is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-chloropyrimidine-4-carboxylate typically involves the chlorination of a pyrimidine derivative followed by esterification. One common method includes the reaction of 6-chloropyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-chloropyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 6-chloropyrimidine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloropyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The presence of the chlorine atom and the ester group can influence its binding affinity and selectivity towards these targets. The compound can interact with various biological pathways, affecting processes such as cell signaling, metabolism, and gene expression .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

tert-butyl 6-chloropyrimidine-4-carboxylate

InChI

InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-7(10)12-5-11-6/h4-5H,1-3H3

InChI Key

KXSFRIMNFVSFHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=N1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.